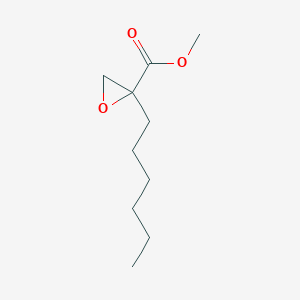

Methyl 2-hexyloxirane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

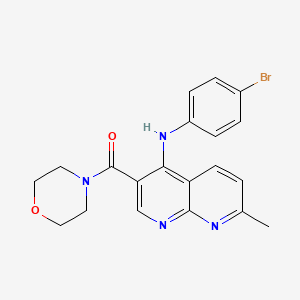

Methyl 2-hexyloxirane-2-carboxylate (MHO2C) is an organic compound belonging to the class of oxiranes, which are cyclic ethers containing a three-membered ring with an oxygen atom in the center. MHO2C is an important intermediate in the synthesis of polymers and other organic compounds. It is also used in pharmaceutical and agrochemicals, as a catalyst in the polymerization of unsaturated monomers, and as a reagent in the synthesis of polysaccharides.

科学的研究の応用

High-Pressure Reactions with Carbon Disulfide

The reactivity of 2-hexyloxirane with carbon disulfide under high pressure was studied, revealing a mechanism for forming dithiolane derivatives. This process was accelerated in the presence of triethylamine, leading to high yields of specific dithiolane and oxathiolane thiones. Such reactions are significant for synthesizing sulfur-containing organic compounds, which are valuable in various chemical industries (Taguchi et al., 1988).

Radiolabeling and Biodistribution Studies

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally related to methyl 2-hexyloxirane-2-carboxylate, was studied for its potential as a neuroprotective drug. It was radiolabeled and shown to pass the brain-blood barrier, accumulating in cortical brain areas in rats. This suggests potential applications in neurological research and drug development (Yu et al., 2003).

Ionic Liquids for CO2 Capture

N-methyl-2-hydroxyethylammonium derivatives, related to the study of this compound, show promise in CO2 capture. Their solubility in CO2 under high pressure was explored, indicating potential for natural gas sweetening and carbon capture technologies (Mattedi et al., 2011).

Synthesis of Amides and Esters

The activation of carboxylic acids to generate triacyloxyboranes, followed by reaction with various nucleophiles, presents a methodology relevant to this compound for synthesizing esters and amides. This process highlights the compound's versatility in organic synthesis, providing pathways to a wide array of valuable chemical products (Huang et al., 2007).

DNA Repair Mechanisms

Research on Escherichia coli AlkB demonstrated the oxidative demethylation of DNA alkylation damage, a process relevant to understanding how this compound might interact with biological systems at the molecular level. AlkB's ability to repair alkylated DNA through oxidative mechanisms provides insights into potential biomedical applications and the compound's interactions with DNA (Trewick et al., 2002).

特性

IUPAC Name |

methyl 2-hexyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-4-5-6-7-10(8-13-10)9(11)12-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWMEAGXTCTSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2728748.png)

![3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride](/img/structure/B2728749.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728751.png)

![N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728752.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728759.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2728765.png)

![2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2728768.png)

![N-[4-(benzyloxy)phenyl]-3-nitrobenzamide](/img/structure/B2728770.png)